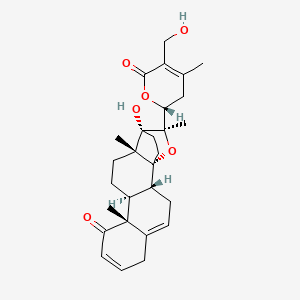

Coagulin G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coagulin G is a natural product found in Withania coagulans with data available.

Scientific Research Applications

Biochemical and Genetic Characterization of Coagulin

Coagulin G, primarily identified in Bacillus coagulans, is a bacteriocin-like peptide. Research shows it is structurally similar to pediocins produced by Pediococcus acidilactici strains, differing only by a single amino acid at the C terminus. Its genetic determinants include a 3.5-kb operon of four genes for pediocin production. This discovery is significant as it's the first report of a pediocin-like peptide in a non-lactic acid bacterium genus (Le Marrec et al., 2000).

Antibacterial Properties

Coagulin exhibits notable antibacterial properties. Its inhibitory spectrum includes Bacillus coagulans itself and unrelated bacteria like Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus. Coagulin is stable across various temperatures and pH levels, suggesting potential applications in antibacterial treatments (Hyronimus, Le Marrec, & Urdaci, 1998).

Coagulogen in Horseshoe Crabs

Studies on coagulogen, a clottable protein in horseshoe crabs, provide insight into the coagulation process in these animals. Coagulogen transforms into coagulin, leading to coagulin homopolymers via noncovalent interactions. This process is crucial for the innate immune system of horseshoe crabs, highlighting the broader biological significance of coagulin-like substances in different species (Osaki & Kawabata, 2004).

Effect on Adipogenesis

Coagulin has been studied for its impact on adipocyte differentiation and obesity. Coagulin-L, a variant from W. coagulan, inhibits adipogenesis by affecting key transcription factors and cell cycle regulatory proteins. This property suggests its potential therapeutic application in treating obesity and metabolic syndrome (Beg et al., 2014).

Immunological Impact

Coagulin-H, another variant, shows significant immunosuppressive properties. It effectively inhibits lymphocyte proliferation and interleukin-2 production. Molecular docking studies suggest coagulin-H binds more effectively to the receptor binding site of interleukin-2 than prednisolone, a common immunosuppressive drug, indicating its potential as an immunosuppressive agent (Mesaik et al., 2006).

properties

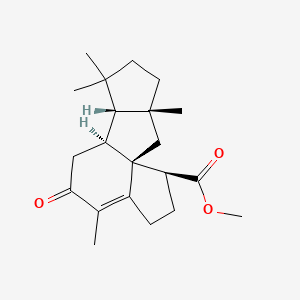

Molecular Formula |

C28H36O6 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |

InChI |

InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |

InChI Key |

URTUKEVJVQZVBR-NNUOTDHBSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |

synonyms |

17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

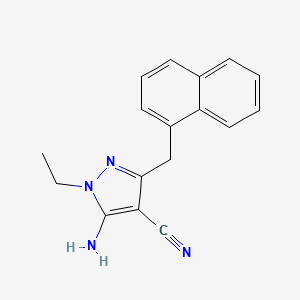

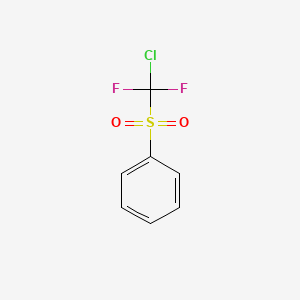

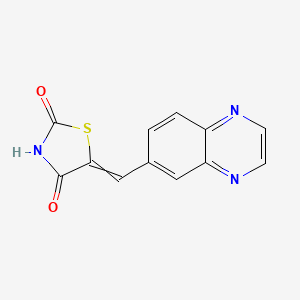

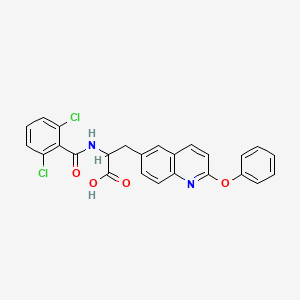

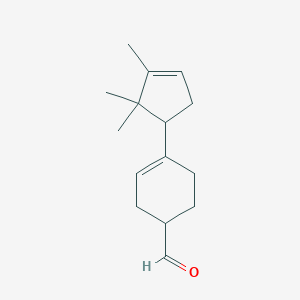

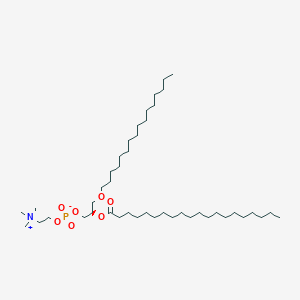

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.